![molecular formula C11H17N3O2S B417765 4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester CAS No. 116218-70-3](/img/structure/B417765.png)
4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester
Overview
Description
“4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester” is a chemical compound with the empirical formula C11H17N3O2S. It has a molecular weight of 255.34 . This compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound isNC1=C(C(OCC)=O)C=NC(SCCCC)=N1
. This indicates that the compound contains an ethyl ester group (OCC), a butylthio group (SCCCC), and a pyrimidine ring (C1=CNC=N1), among other functional groups .
Scientific Research Applications
Synthesis and Chemical Transformations
- Ethyl or methyl esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids can be obtained through a reaction with ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates and various dinucleophiles. These esters can be hydrolyzed to corresponding acids and converted to pyrimidines in high yields. This process is significant in synthesizing various pyrimidine derivatives with potential applications in medicinal chemistry (Schenone, Sansebastiano & Mosti, 1990).
Biological Activities
- Ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates have been synthesized and evaluated for their biological activities. Notably, certain esters displayed significant activity against herpes simplex virus type 1 (HSV-1) and various fungal strains. This implies potential applications of these compounds in developing antiviral and antifungal agents (Sansebastiano, Mosti, Menozzi, Schenone, Muratore, Petta, Debbia, Schito & Schito, 1993).
Anticancer Applications
- Isothiazolopyrimidines, which include derivatives of 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione and 3-methyl-5-semicarbazido-4-isothiazolocarboxylic acid ethyl esters, have been synthesized and shown to have significant anticancer activities against various cancer cell lines such as L-1210 leukemia and Ehrlich carcinoma. This research highlights the potential of these compounds in developing new anticancer agents (Machoń, Wieczorek & Mordarski, 1987).
Cardiotonic Activity
- Novel pyrimidine derivatives, including ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, were synthesized and evaluated for their cardiotonic activity. One compound showed notable positive inotropic effects in guinea pig atria, indicating potential applications in developing new cardiotonic agents (Dorigo, Fraccarollo, Santostasi, Maragno, Floreani, Borea, Mosti, Sansebastiano, Fossa, Orsini, Benetollo & Bombieri, 1996).
Apoptosis-Inducing Agents
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound related to pyrimidine derivatives, has been synthesized and tested for its anticancer properties. It has shown promising results as an apoptosis-inducing agent, particularly against breast cancer cells, which suggests its potential use in cancer treatment (Gad, Nafie, Eltamany, Hammad, Barakat & Boraei, 2020).
properties
IUPAC Name |
ethyl 4-amino-2-butylsulfanylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-3-5-6-17-11-13-7-8(9(12)14-11)10(15)16-4-2/h7H,3-6H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIWBBOWHHBPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC=C(C(=N1)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389746 | |
Record name | ST075968 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116218-70-3 | |
Record name | ST075968 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.